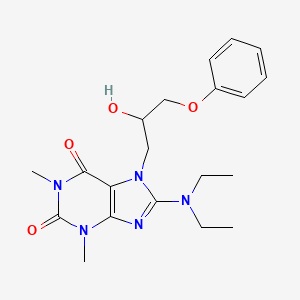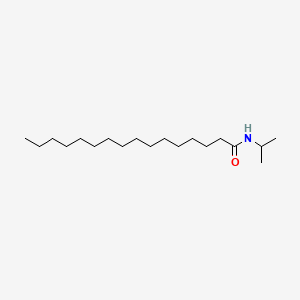![molecular formula C5H5NO B2980150 (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one CAS No. 332011-92-4](/img/structure/B2980150.png)
(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,4alpha)-2-Azabicyclo[220]hex-5-en-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-pyrone derivatives. This method utilizes flow photochemistry to significantly reduce reaction times and improve throughput . Another method involves the polymerization of 3-substituted-4-halocyclobutenes using catalysts such as the Hoveyda–Grubbs 2nd generation catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. This involves optimizing reaction conditions to minimize reactor fouling and maximize yield .
Chemical Reactions Analysis
Types of Reactions
(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halides, soft and hard nucleophiles, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound .
Scientific Research Applications
(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with molecular targets through nucleophilic attack and ring-opening reactions. These interactions can lead to the formation of various products, depending on the specific pathways and conditions involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.0]hex-5-en-3-one: Similar in structure but contains an oxygen atom instead of nitrogen.
Dewar lactone: Another bicyclic compound with similar reactivity and applications.
Uniqueness
(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one is unique due to the presence of the nitrogen atom within its ring structure, which imparts different chemical properties and reactivity compared to its oxygen-containing counterparts .
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.0]hex-5-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4(3)6-5/h1-4H,(H,6,7)/t3-,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCCPWBBOMBLEC-IUYQGCFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]2[C@H]1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980067.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B2980069.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)




![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)
![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

